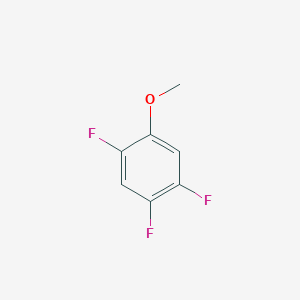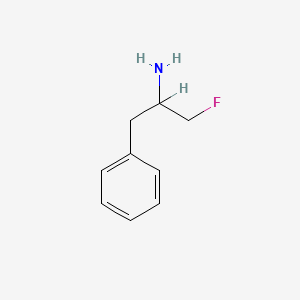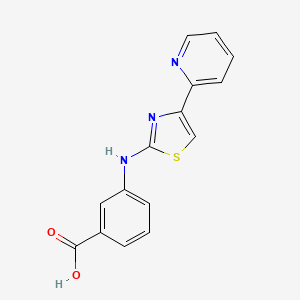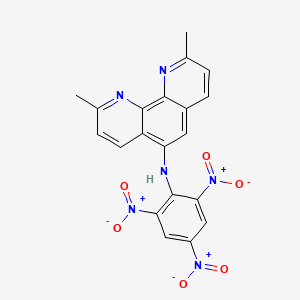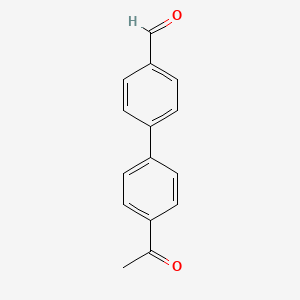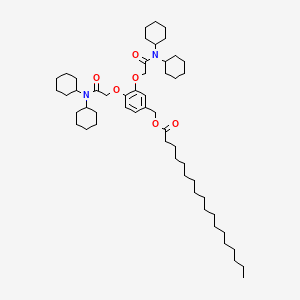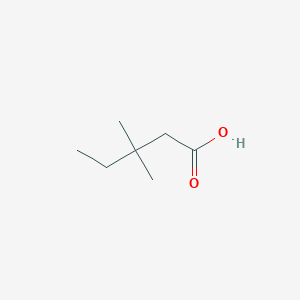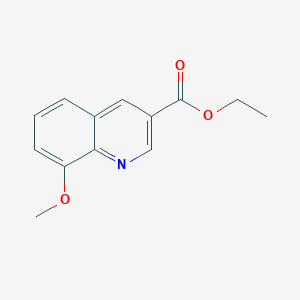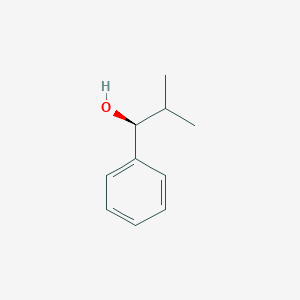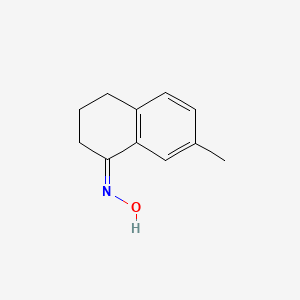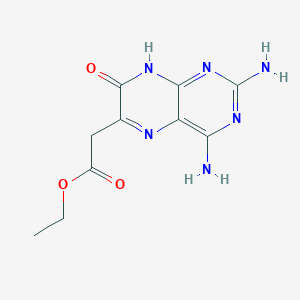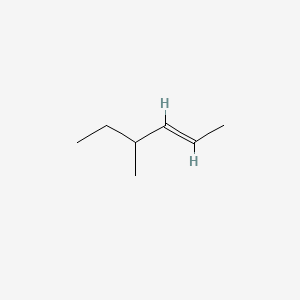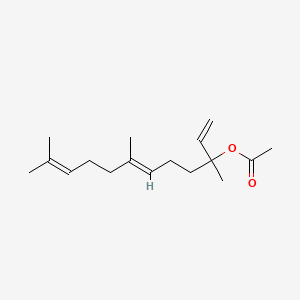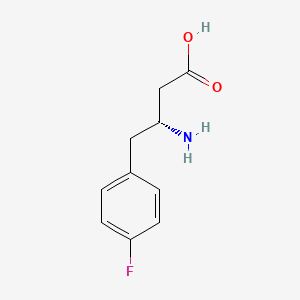
Isorhapontin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Isorhapontin is a stilbenoid compound found in the bark of Norway spruce roots and other spruce species.
- It is the glucoside of isorhapontigenin.
- Isorhapontin exhibits antioxidative, antibacterial, and antifungal properties.
Synthesis Analysis
- Isorhapontin biosynthesis proceeds via resveratrol and is enhanced by fungal infection.
- Stilbene synthase (STS) genes in spruce catalyze the condensation of p-coumaroyl-coenzyme A and malonyl-coenzyme A to yield resveratrol, which is further modified to form isorhapontin and astringin.
Molecular Structure Analysis
- Isorhapontin has the molecular formula C21H24O9 and a molar mass of 420.41 g/mol.
- It contains five defined stereocenters and a glucopyranoside group.
- The structure undergoes trans to cis isomerization under UV light exposure.
Chemical Reactions Analysis
- Under extended UV irradiation, isorhapontin undergoes intramolecular cyclization to form phenanthrene structures.
- New compounds are formed during this process, which have not been described previously.
Physical And Chemical Properties Analysis
- Isorhapontin is photosensitive and undergoes trans to cis isomerization.
- It has a density of 1.5 g/cm³ and a boiling point of 721.1°C.
Aplicaciones Científicas De Investigación
1. Incorporation into Norway Spruce Bark Lignin
- Summary of Application: Isorhapontin, a hydroxystilbene glucoside, is incorporated into the lignin polymer in Norway spruce (Picea abies) bark . This incorporation is part of the plant’s lignification process, which is crucial for the plant’s structural integrity.
- Methods of Application: The incorporation of Isorhapontin into the lignin structure occurs through β-ether bonds . This was determined using a chemical degradative method known as derivatization followed by reductive cleavage, which cleaves β-ether bonds in lignin .
- Results or Outcomes: The study found that Isorhapontin, along with astringin (piceatannol-O-glucoside) and piceid (resveratrol-O-glucoside), are incorporated into the lignin polymer in Norway spruce bark . The study confirmed the occurrence of hydroxystilbene glucosides in this lignin and provided additional information regarding their modes of incorporation into the polymer .
2. Biosynthesis in Spruce
- Summary of Application: Isorhapontin is one of the major tetrahydroxystilbenes biosynthesized in spruce . The biosynthesis of Isorhapontin in spruce proceeds via resveratrol and is enhanced by fungal infection .
- Methods of Application: The study identified two similar stilbene synthase (STS) genes in Norway spruce (Picea abies), PaSTS1 and PaSTS2 . These genes were found to catalyze the condensation of p-coumaroyl-coenzyme A and three molecules of malonyl-coenzyme A to yield the trihydroxystilbene resveratrol .
- Results or Outcomes: The study found that in transgenic Norway spruce overexpressing PaSTS1, significantly higher amounts of the tetrahydroxystilbene glycosides, astringin and isorhapontin, were produced . This suggests that the first step of stilbene biosynthesis in spruce is the formation of resveratrol, which is further modified by hydroxylation, O-methylation, and O-glucosylation to yield astringin and isorhapontin .
3. Stability and Photoisomerization
- Summary of Application: Isorhapontin, along with other stilbenes such as astringin and their aglucones piceatannol and isorhapontigenin, have been studied for their stability and photoisomerization . These compounds are photosensitive and UV and fluorescent light induce trans to cis isomerisation via intramolecular cyclization .
- Methods of Application: The study assessed the effects of fluorescent and UV light and storage on the stability of trans stilbenes . The identification and characterisation of new compounds formed during the experiments were carried out by chromatographic (HPLC, GC) and spectroscopic techniques (UV, MS, NMR) .
- Results or Outcomes: The study found that the stilbenes undergo a trans to cis isomerisation under extended UV irradiation by intramolecular cyclisation (by the formation of a new C-C bond and the loss of two hydrogens) to phenanthrene structures . The characterised compounds are novel and not described previously .
4. Overexpression in Spruce
- Summary of Application: Overexpression of certain genes in Norway spruce (Picea abies) leads to significantly higher amounts of Isorhapontin .
- Methods of Application: The study identified two similar stilbene synthase (STS) genes in Norway spruce, PaSTS1 and PaSTS2 . Overexpression lines had higher PaSTS transcript levels .
- Results or Outcomes: The study found that in transgenic Norway spruce overexpressing PaSTS1, significantly more astringin and isorhapontin were produced . Resveratrol levels, on the other hand, remained consistently low in both overexpression and vector control lines .
5. Variability in Stilbenoid Content
- Summary of Application: The variability in the stilbenoid content of Norway spruce bark, including Isorhapontin, due to various factors such as geographical origin of seeds, geographical location of the growing site, within-tree variability, and industrial handling and pilot-scale extraction and fractioning processes has been studied .
- Methods of Application: The study assessed the magnitude of variation in the stilbenoid content and composition of Norway spruce bark due to the aforementioned factors . The inherent variation in stilbenoid content was large, and the total average stilbenoid content of the inner bark varied from 70 to 110 mg/g of dry weight (DW) .
- Results or Outcomes: The study found that trees with a northern origin of seeds had a higher isorhapontin/astringin ratio than the trees with a southern origin of seeds, regardless of their growing site . Industrial bark from sawmills showed a significantly higher total stilbenoid content in winter than in summer .
6. Stability and Photoisomerization
- Summary of Application: The stability of Isorhapontin and its aglucones piceatannol and isorhapontigenin under the effects of fluorescent and UV light and storage has been studied .
- Methods of Application: The study assessed the effects of fluorescent and UV light and storage on the stability of trans stilbenes . The identification and characterisation of new compounds formed during the experiments were carried out by chromatographic (HPLC, GC) and spectroscopic techniques (UV, MS, NMR) .
- Results or Outcomes: The study found that the stilbenes undergo a trans to cis isomerisation under extended UV irradiation by intramolecular cyclisation (by the formation of a new C-C bond and the loss of two hydrogens) to phenanthrene structures . The characterised compounds are novel and not described previously .
Safety And Hazards
- No specific hazards associated with isorhapontin have been reported.
- As with any chemical, standard safety precautions should be followed.
Direcciones Futuras
- Further research is needed to explore isorhapontin’s potential applications in medicine, preservatives, and functional ingredients.
I hope this analysis provides a comprehensive overview of isorhapontin! If you need more details or have additional questions, feel free to ask.
Propiedades
Número CAS |
32727-29-0 |
|---|---|
Nombre del producto |
Isorhapontin |
Fórmula molecular |
C21H24O9 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
(2R,3R,5S,6R)-2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-(hydroxymethyl)-6-phenoxyoxane-3,4,4,5-tetrol |
InChI |
InChI=1S/C21H24O9/c1-28-16-11-13(7-8-15(16)23)9-10-20(12-22)19(25)21(26,27)17(24)18(30-20)29-14-5-3-2-4-6-14/h2-11,17-19,22-27H,12H2,1H3/b10-9+/t17-,18+,19+,20+/m0/s1 |
Clave InChI |
KROOOMRLDATLKO-NNLCMMBNSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/[C@]2([C@H](C([C@H]([C@@H](O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
SMILES |
COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



